molecular formula C23H20N2 B3326405 1,5-Diphenyl-3-styryl-2-pyrazoline CAS No. 2515-62-0

1,5-Diphenyl-3-styryl-2-pyrazoline

Cat. No.: B3326405
CAS No.: 2515-62-0
M. Wt: 324.4 g/mol
InChI Key: VCDHRDBQAPBSAF-WUKNDPDISA-N
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Description

1,5-Diphenyl-3-styryl-2-pyrazoline is a heterocyclic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered rings containing two adjacent nitrogen atoms. This compound is particularly interesting due to its structural features, which include two phenyl groups and a styryl group attached to the pyrazoline ring. These structural elements contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-styryl-2-pyrazoline can be synthesized through various methods. One common approach involves the reaction of chalcones with hydrazine derivatives under basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring .

Industrial Production Methods

These methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-styryl-2-pyrazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and dihydropyrazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Diphenyl-3-styryl-2-pyrazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-styryl-2-pyrazoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenyl-2-pyrazoline: Similar in structure but lacks the styryl group.

    1,5-Diphenyl-3-(4-methoxystyryl)-2-pyrazoline: Contains a methoxy group on the styryl moiety.

    1,5-Diphenyl-3-(4-nitrostyryl)-2-pyrazoline: Contains a nitro group on the styryl moiety.

Uniqueness

1,5-Diphenyl-3-styryl-2-pyrazoline is unique due to its specific combination of phenyl and styryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-diphenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-17,23H,18H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDHRDBQAPBSAF-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325150-61-6
Record name 4,5-Dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325150-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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